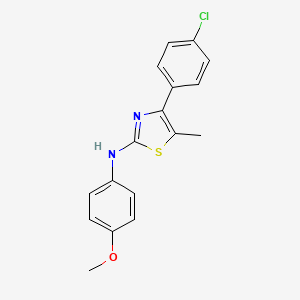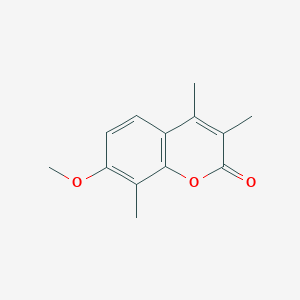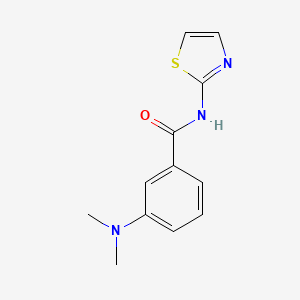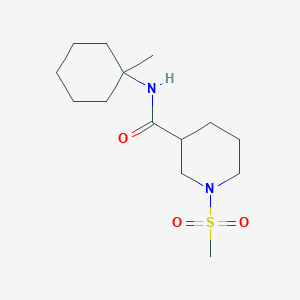
2-(methylthio)-1-(2-nitrobenzoyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole derivatives, including 2-(methylthio)-1-(2-nitrobenzoyl)-1H-imidazole, can be achieved through several methods. One efficient approach involves a one-pot synthesis from readily available substrates, where 1,3-diketones, methylamines, and sodium nitrite are key starting materials. This process involves the in situ generation of enaminones, followed by α-nitrosation and base-mediated intramolecular cyclization to yield trisubstituted imidazoles (Yugandar, Konda, Parameshwarappa, & Ila, 2016).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including our compound of interest, often features a tautomeric mixture, which can significantly influence its chemical behavior. Structural characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy are vital for elucidating these structures. For instance, the crystal structure of related imidazole compounds has been determined, providing insights into their planarity, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the behavior of this compound (Alliouche et al., 2014).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. They can undergo reactions with acidic reagents, leading to protonation, displacement, and adduct formation, as evidenced by studies involving gold(I) substituted imidazoles (Bonati, Burini, Pietroni, Giorgini, & Bovio, 1988). These reactions highlight the versatile reactivity of imidazole derivatives, influenced by the presence of substituents such as the methylthio and nitrobenzoyl groups.
Propiedades
IUPAC Name |
(2-methylsulfanylimidazol-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-18-11-12-6-7-13(11)10(15)8-4-2-3-5-9(8)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAPYACLBNEAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198258 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5606280.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5606288.png)
![methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate](/img/structure/B5606294.png)
![1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole](/img/structure/B5606297.png)
![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)

![N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5606325.png)
![N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea](/img/structure/B5606353.png)
![4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5606360.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)

